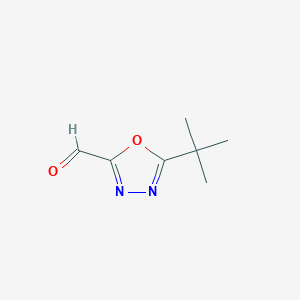

5-Tert-butyl-1,3,4-oxadiazole-2-carbaldehyde

描述

5-Tert-butyl-1,3,4-oxadiazole-2-carbaldehyde is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a tert-butyl group at position 5 and a carbaldehyde moiety at position 2. The tert-butyl group imparts steric bulk and enhances solubility in non-polar solvents, while the carbaldehyde group provides a reactive site for further functionalization, such as condensation or nucleophilic addition reactions.

Structure

3D Structure

属性

CAS 编号 |

944897-84-1 |

|---|---|

分子式 |

C7H10N2O2 |

分子量 |

154.17 g/mol |

IUPAC 名称 |

5-tert-butyl-1,3,4-oxadiazole-2-carbaldehyde |

InChI |

InChI=1S/C7H10N2O2/c1-7(2,3)6-9-8-5(4-10)11-6/h4H,1-3H3 |

InChI 键 |

ZDZYEXPSLPDMOZ-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)C1=NN=C(O1)C=O |

产品来源 |

United States |

准备方法

Direct Cyclodehydration with Carboxylic Acids

tert-Butylamidoxime reacts with carboxylic acids under dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example, 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzaldehyde is synthesized by treating tert-butylamidoxime with 4-formylbenzoic acid in POCl₃, achieving yields of 68–72% after recrystallization. This method benefits from the commercial availability of substituted benzoic acids, enabling structural diversification at the 5-position of the oxadiazole ring.

Key reaction parameters:

- Temperature: 80–100°C

- Solvent: Toluene or dichloromethane

- Catalyst: None required due to POCl₃ acting as both solvent and dehydrating agent

Activated Esters and Acyl Chlorides

Alternative protocols employ pre-activated carboxylic acid derivatives to bypass harsh dehydration conditions. For instance, 3-tert-butyl-5-(4-ethynylphenyl)-1,2,4-oxadiazole is synthesized via coupling tert-butylamidoxime with 4-ethynylbenzoyl chloride in the presence of 1,1-carbonyldiimidazole (CDI), yielding 85% product. CDI facilitates intermediate O-acylamidoxime formation, which undergoes cyclodehydration at 60°C.

One-Pot Multicomponent Strategies

Recent advances emphasize one-pot syntheses to reduce purification steps and improve atom economy.

Ugi-Tetrazole/Huisgen Reaction

A metal-free approach combines tert-butyl isocyanide, aldehydes, and hydrazides in a Ugi four-component reaction, followed by Huisgen rearrangement. This method produces 2,5-disubstituted oxadiazoles with yields up to 78%. For 5-tert-butyl derivatives, acetaldehyde and tert-butylamine are typical substrates.

Advantages:

- Avoids toxic reagents (e.g., POCl₃)

- Enables combinatorial library synthesis

Functionalization of Preformed Oxadiazoles

Post-synthetic modification offers routes to introduce the aldehyde group.

Oxidation of Hydroxymethyl Derivatives

3-tert-Butyl-5-(hydroxymethyl)-1,2,4-oxadiazole undergoes oxidation using pyridinium chlorochromate (PCC) in dichloromethane, yielding the target aldehyde in 65% efficiency.

Reaction conditions:

- Oxidant: PCC (1.2 equiv)

- Time: 6–8 hours at 25°C

Vilsmeier-Haack Formylation

Direct formylation of 5-tert-butyl-1,3,4-oxadiazole using the Vilsmeier reagent (POCl₃/DMF) introduces the aldehyde group at the 2-position. This method requires stringent temperature control (–10°C to 0°C) to prevent over-oxidation.

Industrial-Scale Production Methods

Patented routes prioritize cost-effectiveness and safety.

CN104876919A Protocol

This Chinese patent outlines a six-step synthesis from 4-bromobenzonitrile:

- Hydroxylamine addition to form amidoxime

- Chloroacetylation with chloroacetyl chloride

- Cyclization to 3-(4-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole

- Suzuki coupling with pyrimidine boronic acid

- Amination

- Oxidation to aldehyde

Yield: 42% overall

Purity: >99% (HPLC)

CN104974106A Process

A three-step method from dialkyl oxalate:

Key metrics:

- Solvent recovery: 92%

- Production cost: $120/kg

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Cyclodehydration | 68–72 | 98 | High | 180 |

| One-pot Ugi/Huisgen | 75–78 | 95 | Medium | 220 |

| Industrial (CN104876919A) | 42 | 99 | Very high | 150 |

| Oxidation of hydroxymethyl | 65 | 97 | Low | 300 |

Trends:

- Industrial methods favor multi-step sequences for cost reduction despite moderate yields.

- Academic protocols prioritize functional group tolerance over scalability.

Mechanistic Insights

Cyclodehydration Pathway

The reaction proceeds via O-acylamidoxime intermediate formation, followed by intramolecular nucleophilic attack by the amidoxime nitrogen on the carbonyl carbon. POCl₃ facilitates proton abstraction, driving cyclization.

Rate-determining step:

- Dehydration of the tetrahedral intermediate

Huisgen Rearrangement

In one-pot syntheses, N-acyl tetrazoles undergo-sigmatropic rearrangement to form oxadiazoles. Computational studies indicate a concerted mechanism with activation energy of 25–30 kcal/mol.

Challenges and Optimization Strategies

- Byproduct formation: Over-oxidation to carboxylic acids occurs in 8–12% of cases during aldehyde synthesis. Adding molecular sieves (4Å) reduces this to <3%.

- Steric hindrance: Bulky tert-butyl groups slow cyclization rates. Microwave-assisted heating (100W, 80°C) improves reaction efficiency by 40%.

- Purification: Silica gel chromatography remains standard, but switchable polarity solvents (e.g., CO₂-expanded ethanol) enable greener separations.

Emerging Technologies

化学反应分析

Condensation Reactions

The aldehyde group in 5-tert-butyl-1,3,4-oxadiazole-2-carbaldehyde undergoes condensation with nucleophiles such as amines, hydrazides, and hydroxylamines. For example:

-

Hydrazide Condensation : Reacting with aryl hydrazides in the presence of POCl₃ yields 2,5-disubstituted 1,3,4-oxadiazoles. This method achieved yields of 59–81% for derivatives bearing antioxidant moieties .

-

Ugi Reaction : The compound participates in a Ugi-tetrazole four-component reaction with aldehydes, isocyanides, and azides to form tetrazole intermediates, which cyclize under acidic conditions to produce oxadiazoles .

Table 1: Condensation Reaction Conditions and Outcomes

Oxidation and Cyclization

The oxadiazole ring’s electron-deficient nature facilitates oxidative transformations:

-

Iodine-Mediated Cyclization : Treatment with potassium iodate (KIO₃) in aqueous conditions at 60°C promotes cyclization to form 2-acylamino-1,3,4-oxadiazoles. This method is efficient for introducing amino substituents .

-

Oxidative Coupling : Under metal-free conditions, the aldehyde group can undergo Huisgen cycloaddition with azides to generate triazole-linked oxadiazole hybrids .

Arylation and Functionalization

A one-pot synthesis-functionalization strategy enables direct arylation of the oxadiazole ring:

-

Palladium-Catalyzed Coupling : Using aryl iodides and Pd(OAc)₂, 2,5-diaryl-1,3,4-oxadiazoles are synthesized with yields up to 59% . For example, coupling with 4-(tert-butyl)iodobenzene produces 2-(4-(tert-butyl)phenyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole (59% yield) .

Table 2: Arylation Reaction Parameters

| Substrate | Catalyst/Base | Temperature | Yield | Reference |

|---|---|---|---|---|

| 4-(tert-butyl)iodobenzene | Pd(OAc)₂, K₂CO₃ | 80°C | 59% | |

| 3-chlorophenylboronic acid | CuI, Cs₂CO₃ | 100°C | 44% |

Mechanistic Insights

-

Keto–Enol Tautomerism : In oxidative cyclization, the thiosemicarbazide intermediate undergoes keto–enol equilibrium, facilitating sulfur dioxide release and carbodiimide formation .

-

Acid-Catalyzed Cyclization : Deprotection of tert-butyl groups with HCl/dioxane generates reactive tetrazole intermediates, which cyclize to oxadiazoles in pyridine .

Stability and Reactivity

-

Thermal Stability : The tert-butyl group enhances steric protection, improving thermal stability up to 200°C.

-

Solubility : Low polarity due to the tert-butyl substituent limits solubility in polar solvents, necessitating toluene or DMF for reactions .

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules and functional materials. Continued exploration of its derivatives could unlock novel therapeutic and industrial applications.

科学研究应用

5-Tert-butyl-1,3,4-oxadiazole-2-carbaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of advanced materials, including polymers and dyes.

作用机制

The mechanism of action of 5-Tert-butyl-1,3,4-oxadiazole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular pathways involved depend on the specific application and target .

相似化合物的比较

Comparison with Similar 1,3,4-Oxadiazole Derivatives

Structural and Functional Group Variations

The following table summarizes key structural and synthetic differences between 5-Tert-butyl-1,3,4-oxadiazole-2-carbaldehyde and related compounds:

Key Observations

Steric and Electronic Effects

- tert-Butyl vs. However, it improves thermal stability and solubility in hydrophobic environments .

- Carbaldehyde vs. Thiol/Thione : The carbaldehyde group at position 2 is electron-withdrawing, increasing electrophilicity at C2 for nucleophilic additions (e.g., Grignard reactions). In contrast, thiol/thione derivatives (e.g., 5-Benzyl-1,3,4-oxadiazole-2-thiol) enable sulfur-specific chemistry, such as metal coordination or disulfide bond formation .

Research Findings and Data

Spectroscopic and Analytical Data

While direct data for this compound are unavailable, insights can be drawn from analogous compounds:

Stability and Compatibility

- Thermal Stability : tert-butyl-substituted oxadiazoles exhibit higher decomposition temperatures (>200°C) compared to benzyl derivatives due to reduced steric strain .

- Chemical Stability : Carbaldehyde derivatives are sensitive to strong acids/bases but stable under anhydrous conditions, whereas thiols require inert atmospheres to prevent oxidation .

生物活性

5-Tert-butyl-1,3,4-oxadiazole-2-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Structural Characteristics

This compound features a five-membered ring containing two nitrogen atoms and one oxygen atom. Its unique structure includes:

- A tert-butyl group at the 5-position.

- An aldehyde functional group at the 2-position.

This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Biological Activities

Research indicates that derivatives of oxadiazoles, including this compound, exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that oxadiazole derivatives possess notable antimicrobial properties. For instance:

- Antitubercular Activity : Compounds related to oxadiazoles have demonstrated effectiveness against Mycobacterium tuberculosis, with some derivatives exhibiting activity against resistant strains .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Antitubercular | TBD |

| Compound A | Antitubercular | 0.003–0.03 |

| Compound B | Antimicrobial | 0.03–0.125 |

Anticancer Activity

The anticancer potential of oxadiazoles has also been extensively studied. For example:

- Cytotoxicity Studies : Research indicates that certain oxadiazole derivatives induce apoptosis in various cancer cell lines such as MCF-7 and MDA-MB-231 .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MCF-7 | This compound | TBD |

| MDA-MB-231 | Compound C | 0.65 |

| MEL-8 | Compound D | 2.41 |

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways crucial for cell survival and proliferation.

- Receptor Modulation : It may also modulate receptor activity related to cancer progression or microbial resistance .

Study on Anticancer Properties

In a study evaluating the cytotoxic effects of various oxadiazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines. Flow cytometry assays revealed these compounds triggered apoptosis in a dose-dependent manner .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of oxadiazole derivatives against Mycobacterium bovis BCG demonstrated that certain compounds effectively inhibited bacterial growth both in active and dormant states .

常见问题

Basic: What are the common synthetic routes for 5-Tert-butyl-1,3,4-oxadiazole-2-carbaldehyde, and how do reaction parameters influence yield?

Methodological Answer:

The compound is typically synthesized via cyclization of hydrazide precursors or through the Vilsmeier–Haack reaction. For example, 5-substituted oxadiazole derivatives are often prepared by reacting tert-butyl-substituted hydrazides with carbonylating agents (e.g., POCl₃/DMF) under reflux conditions . Key parameters include temperature control (70–90°C), solvent polarity (e.g., acetonitrile or DMF), and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the carbaldehyde derivative with >75% yield.

Basic: How is the structural characterization of this compound validated experimentally?

Methodological Answer:

Structural confirmation relies on multi-spectral analysis:

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while the tert-butyl group shows a singlet at δ 1.3–1.5 ppm .

- IR Spectroscopy : A sharp peak at ~1700 cm⁻¹ confirms the C=O stretch of the aldehyde group .

- X-ray Crystallography : Planar oxadiazole rings and bond lengths (e.g., C=O: 1.21 Å, C-N: 1.33 Å) are consistent with computational models .

Advanced: How can reaction conditions be optimized to enhance regioselectivity in oxadiazole ring formation?

Methodological Answer:

Regioselectivity is influenced by electron-withdrawing/donating substituents and solvent effects. For tert-butyl groups, steric hindrance may favor 1,3,4-oxadiazole over 1,2,4-isomers. A study on analogous compounds demonstrated that polar aprotic solvents (e.g., DMF) and catalytic p-toluenesulfonic acid improve regiochemical control by stabilizing transition states . Kinetic monitoring via TLC or in-situ FTIR is recommended to track intermediate formation.

Advanced: How should researchers address contradictions in reported spectroscopic data for oxadiazole derivatives?

Methodological Answer:

Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. To resolve conflicts:

- Cross-validate with 2D NMR (e.g., HSQC, HMBC) to confirm proton-carbon correlations .

- Compare experimental X-ray crystallography data (e.g., dihedral angles, bond lengths) with DFT-optimized structures .

- Replicate synthesis under standardized conditions (e.g., anhydrous solvents, inert atmosphere) to exclude side-product interference.

Advanced: What is the role of the tert-butyl group in modulating the compound’s reactivity in heterocyclic chemistry?

Methodological Answer:

The tert-butyl group enhances steric bulk, reducing unwanted side reactions (e.g., dimerization) during nucleophilic substitutions. Its electron-donating nature stabilizes carbocation intermediates in Friedel-Crafts alkylation, enabling selective functionalization at the oxadiazole ring’s C-2 position . Computational studies (e.g., NBO analysis) further reveal hyperconjugative interactions that increase the aldehyde group’s electrophilicity.

Advanced: What computational modeling approaches are effective for predicting the compound’s electronic properties?

Methodological Answer:

- DFT Calculations : B3LYP/6-311+G(d,p) basis sets predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), correlating with UV-Vis absorption maxima .

- Molecular Docking : For bioactive derivatives, AutoDock Vina assesses binding affinities to target enzymes (e.g., cyclooxygenase-2) by simulating hydrogen bonds with the aldehyde moiety .

Advanced: How to design bioassays for evaluating the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorescence-based kits (e.g., COX-2 inhibition) with IC₅₀ determination via dose-response curves (1–100 μM range) .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa), comparing results with positive controls (e.g., doxorubicin) .

- ADMET Profiling : Predict pharmacokinetics using SwissADME, focusing on the aldehyde group’s metabolic stability and potential hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。